![molecular formula C13H19NO2 B3149335 Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate CAS No. 67044-00-2](/img/structure/B3149335.png)

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate

説明

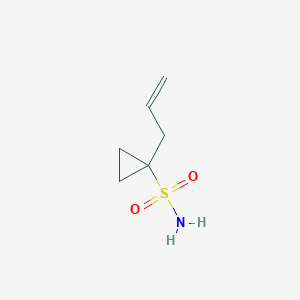

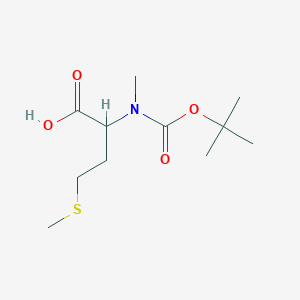

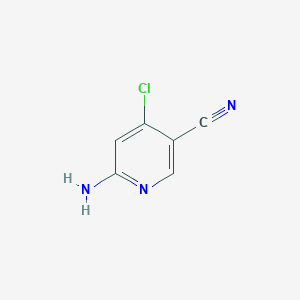

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate is a chemical compound with the molecular formula C13H19NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate consists of a chain of carbon atoms, with an ethyl group (C2H5) and a 4-methylphenylmethylamino group attached to the third carbon atom . The molecular weight of the compound is 207.27 g/mol .Physical And Chemical Properties Analysis

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate is a solid compound . Its molecular weight is 207.27 g/mol and its molecular formula is C13H19NO2 .科学的研究の応用

Biomarkers for Investigating Tobacco and Cancer

Research on human urinary carcinogen metabolites provides insights into the relationship between tobacco use and cancer, highlighting the role of chemical compounds as biomarkers. This area of research emphasizes the importance of chemical analysis in understanding public health issues (Hecht, 2002).

Flavor Compounds in Foods

The study of branched chain aldehydes, such as 2-methyl propanal and 3-methyl butanal, in foods underlines the significance of chemical compounds in influencing flavor profiles in various food products. This research sheds light on the production and breakdown pathways of these aldehydes from amino acids (Smit, Engels, & Smit, 2009).

Ethylmercury and the Blood-Brain Barrier

Investigations into whether ethylmercury-containing compounds cross the blood-brain barrier contribute to understanding the environmental and health impacts of mercury compounds. This research has implications for public health policies and safety regulations concerning chemical exposure (Kern, Geier, Homme, & Geier, 2019).

Biodegradation of Chemicals

Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrates the environmental behavior of chemical pollutants. This knowledge is critical for developing strategies to mitigate pollution and protect ecosystems (Thornton et al., 2020).

Genotoxicity of Chemicals

The genotoxicity of 1-ethyl-1-nitrosourea (ENU) has been extensively studied, providing a model for understanding the mutagenic potential of chemicals. Such research is foundational for assessing chemical safety and for developing drugs and other products with minimized mutagenic risks (Shibuya & Morimoto, 1993).

Ethylene and Plant Biology

The role of ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology highlights the interplay between chemical compounds and biological processes. This research is crucial for agricultural science, affecting strategies for crop improvement and management (Van de Poel & Van Der Straeten, 2014).

特性

IUPAC Name |

ethyl 3-[(4-methylphenyl)methylamino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-16-13(15)8-9-14-10-12-6-4-11(2)5-7-12/h4-7,14H,3,8-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLHHWTOXCOIUAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[7-[9,9-Dimethyl-7-(N-naphthalen-2-ylanilino)fluoren-2-yl]-9,9-dimethylfluoren-2-yl]-9,9-dimethyl-N-naphthalen-2-yl-N-phenylfluoren-2-amine](/img/structure/B3149257.png)

![1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3149307.png)

![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)